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Compound of Interest
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MC-AAA-NHCH2OCH2COO-7-

aminomethyl-10-methyl-11-fluoro

camptothecin

Cat. No.: B11929596 Get Quote

The designation "MC-AAA-NHCH2OCH2COO" describes a multi-component linker system

engineered for specific attachment and controlled release of payload molecules. While this

exact nomenclature may not be standard in all literature, its components are representative of

a sophisticated class of linkers. Let's break down its probable structure:

MC (Maleimidocaproyl): This is the antibody-reactive group. The maleimide moiety provides

high selectivity for thiol groups, such as those on cysteine residues, enabling covalent

attachment to a biomolecule. The caproyl (a six-carbon chain) segment acts as a spacer,

mitigating steric hindrance.

AAA (Tri-Alanine): This tripeptide sequence (Ala-Ala-Ala) primarily serves as a hydrophilic

spacer. Its function is to increase the distance between the conjugation site and the payload,

which can improve solubility and potentially modulate the pharmacokinetic properties of the

conjugate.

-NHCH2OCH2COO- (Acetal-Based Cleavable Moiety): This is the core functional element

responsible for payload release. This N-acyl hemiaminal ether structure is designed to be

stable in systemic circulation but labile under specific physiological conditions, such as the

acidic environment of a lysosome, leading to cleavage and release of the active payload.

This guide will explore the chemical principles underpinning each component and the

synergistic function of the assembled linker.
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Chemical Properties and Rationale for Component
Selection
The design of the MC-AAA-NHCH2OCH2COO linker is rooted in a deep understanding of the

chemical biology required for a successful targeted therapeutic.

The Maleimide Group: A Cornerstone of Cysteine-
Specific Conjugation
The maleimide group is a well-established functional group for bioconjugation. It reacts

specifically with free sulfhydryl (thiol) groups, found in cysteine residues, via a Michael addition

reaction. This reaction is highly efficient and proceeds readily under mild, physiological

conditions (pH 6.5-7.5), forming a stable thioether bond.

Causality Behind Experimental Choice: The selection of a maleimide for antibody conjugation is

deliberate. Antibodies can be engineered to have surface-exposed cysteine residues at specific

sites, allowing for precise control over the location of linker-payload attachment. This site-

specific conjugation is critical for producing homogeneous ADCs with a consistent drug-to-

antibody ratio (DAR), which in turn leads to a predictable pharmacokinetic profile and

therapeutic window.

The Tri-Alanine Spacer: More Than Just a Connector
While seemingly simple, the tri-alanine peptide spacer plays a crucial role. Polypeptide

sequences are often incorporated into linkers to modulate physicochemical properties.

Hydrophilicity and Solubility: The peptide backbone enhances the overall water solubility of

the linker-payload system, which is often necessary to counteract the hydrophobicity of many

cytotoxic payloads.

Steric Accessibility: The spacer physically distances the bulky payload from the antibody,

preventing potential interference with the antibody's antigen-binding capacity.

Pharmacokinetics: The nature of the spacer can influence the metabolic stability and

clearance rate of the conjugate. While not a protease-cleavable sequence itself, the peptide

nature of the "AAA" spacer ensures it is biocompatible.
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The Acetal Moiety: An Acid-Sensitive Trigger for Payload
Release
The -NHCH2OCH2COO- group is the linker's "smart" component. This structure is a type of

acetal that is designed to be sensitive to acidic pH.

Mechanism of Cleavage: In the neutral pH of the bloodstream (pH ~7.4), this linker is expected

to be stable. However, upon internalization of an ADC into a target cell via endocytosis, it is

trafficked to the lysosome, where the pH drops to approximately 4.5-5.0. This acidic

environment catalyzes the hydrolysis of the acetal bond. The protonation of the ether oxygen

initiates a cascade that leads to the cleavage of the linker and the release of the payload

molecule. This mechanism ensures that the cytotoxic agent is released preferentially inside the

target cancer cell, minimizing off-target toxicity.

Experimental Protocols and Methodologies
The following sections describe generalized, yet detailed, protocols for the synthesis and

application of a linker like MC-AAA-NHCH2OCH2COO.

Synthesis of the Linker-Payload Construct
This multi-step synthesis requires rigorous control of reaction conditions and purification at

each stage.

Step 1: Synthesis of the Cleavable Core

React a protected amino acid (e.g., Boc-glycine) with formaldehyde and a suitable alcohol

under acidic conditions to form the core R-NH-CH2-O-R' structure.

Deprotect and modify the terminal carboxyl group as needed for payload attachment.

Step 2: Coupling the Tri-Alanine Spacer

Activate the carboxylic acid of the cleavable core using a standard peptide coupling agent

(e.g., HATU, HOBt).

React the activated core with the N-terminus of a pre-synthesized tri-alanine peptide.
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Purify the product using reverse-phase HPLC.

Step 3: Introduction of the Maleimidocaproyl Group

Activate the carboxyl group of 6-maleimidohexanoic acid.

Couple this to the N-terminus of the tri-alanine-cleavable core construct.

Purify the final linker construct (MC-AAA-NHCH2OCH2COO-precursor) via HPLC.

Step 4: Attachment of the Payload

Activate the terminal carboxylic acid of the full linker.

React it with an amine or hydroxyl group on the payload molecule.

The final product is the MC-AAA-NHCH2OCH2COO-Payload, which must be rigorously

purified and characterized by LC-MS and NMR.

Conjugation to an Antibody
This protocol assumes the availability of a monoclonal antibody (mAb) with accessible cysteine

residues.

Step 1: Antibody Reduction

Prepare the mAb in a suitable buffer (e.g., PBS, pH 7.2).

Add a mild reducing agent, such as TCEP (tris(2-carboxyethyl)phosphine), in a 2-3 molar

excess per disulfide bond to be reduced.

Incubate at 37°C for 1-2 hours to expose the cysteine thiols.

Remove excess TCEP using a desalting column.

Step 2: Conjugation Reaction

Dissolve the purified MC-AAA-NHCH2OCH2COO-Payload in a compatible organic solvent

(e.g., DMSO).
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Add the linker-payload solution to the reduced mAb solution in a 5-10 molar excess.

Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight.

Quench any unreacted maleimide groups by adding excess N-acetylcysteine.

Step 3: Purification and Characterization of the ADC

Purify the resulting ADC from unreacted linker-payload and other impurities using a suitable

chromatography method, such as size-exclusion chromatography (SEC) or hydrophobic

interaction chromatography (HIC).

Characterize the final ADC to determine:

Drug-to-Antibody Ratio (DAR): Using HIC-HPLC or UV-Vis spectroscopy.

Purity and Aggregation: Using SEC-HPLC.

Antigen Binding: Using ELISA or Surface Plasmon Resonance (SPR).

Data Presentation and Visualization
Table 1: Typical Physicochemical Properties

Property Typical Value Analytical Method

Linker-Payload Purity >95% RP-HPLC, LC-MS

ADC Purity >98% SEC-HPLC

Average DAR 3.5 - 4.0 HIC-HPLC, UV-Vis

Monomer Content >95% SEC-HPLC

In Vitro Stability (pH 7.4) >90% after 7 days LC-MS

In Vitro Cleavage (pH 5.0) ~85% release in 24h LC-MS

Diagrams and Workflows
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Linker-Payload Synthesis Workflow
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Click to download full resolution via product page

Caption: High-level workflow for the synthesis of the complete linker-payload construct.
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Antibody-Drug Conjugate (ADC) Production
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Intracellular Cleavage Mechanism
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Caption: Proposed mechanism of ADC internalization and acid-catalyzed payload release.
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Trustworthiness and Self-Validation
Every protocol described herein incorporates self-validating checkpoints. For instance, after the

antibody reduction step, the quantity of free thiols can be precisely measured using Ellman's

reagent, confirming the success of the reduction before proceeding with conjugation. Similarly,

the use of orthogonal analytical techniques like HIC-HPLC and SEC-HPLC provides a robust,

multi-faceted confirmation of the final product's quality, ensuring that the DAR, purity, and

aggregation levels meet predefined specifications. This rigorous, data-driven approach is

essential for the development of reliable and reproducible biotherapeutics.

Conclusion and Future Directions
The MC-AAA-NHCH2OCH2COO linker represents a sophisticated approach to drug delivery,

combining a site-specific conjugation chemistry, a biocompatible spacer, and a precisely

triggered release mechanism. The acid-labile acetal moiety is particularly advantageous for

delivering payloads to the lysosomal compartment of cancer cells. Future research may focus

on modulating the hydrolysis rate of the cleavable group by altering its electronic properties,

thereby fine-tuning the release kinetics for different therapeutic applications. The principles and

protocols outlined in this guide provide a solid foundation for researchers and drug developers

working at the cutting edge of targeted therapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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